molecular formula C14H22NNaO5 B15112608 Sodium;3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoate

Sodium;3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoate

Cat. No.: B15112608
M. Wt: 307.32 g/mol
InChI Key: HISVLUJACXINMZ-UHFFFAOYSA-M
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Description

Sodium;3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoate is a complex organic compound with a unique structure that includes an oxazolidinone ring, a hydroxy group, and a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoate typically involves multiple steps. One common method involves the reaction of 4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidine with 4-methylpent-3-enyl bromide under basic conditions to form the intermediate product. This intermediate is then reacted with sodium propanoate to yield the final compound. The reaction conditions often include the use of solvents like acetone and catalysts such as potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Sodium;3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazolidinone ring can be reduced to form a more saturated ring structure.

    Substitution: The propanoate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxazolidinone ring may produce a more saturated ring structure.

Scientific Research Applications

Sodium;3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Sodium;3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoate exerts its effects involves its interaction with specific molecular targets. The hydroxy group and oxazolidinone ring are key functional groups that can interact with enzymes and receptors, potentially inhibiting or activating their functions. The propanoate moiety may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3,5-dimethylbenzonitrile
  • 4-Hydroxy-3,5-dimethoxybenzoic acid

Uniqueness

Sodium;3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C14H22NNaO5

Molecular Weight

307.32 g/mol

IUPAC Name

sodium;3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoate

InChI

InChI=1S/C14H23NO5.Na/c1-10(2)6-5-8-13(3)14(4,19)15(12(18)20-13)9-7-11(16)17;/h6,19H,5,7-9H2,1-4H3,(H,16,17);/q;+1/p-1

InChI Key

HISVLUJACXINMZ-UHFFFAOYSA-M

Canonical SMILES

CC(=CCCC1(C(N(C(=O)O1)CCC(=O)[O-])(C)O)C)C.[Na+]

Origin of Product

United States

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